2-Methyl-4-(o-tolyl)but-3-yn-2-ol
Overview
Description
2-Methyl-4-(o-tolyl)but-3-yn-2-ol is an organic compound with the molecular formula C₁₂H₁₄O. It is classified as an alkynyl alcohol and is known for its unique structure, which includes a butyn-2-ol backbone with a methyl and o-tolyl substituent. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-4-(o-tolyl)but-3-yn-2-ol can be synthesized through the condensation of acetylene and acetone. This reaction can be promoted using either a base (Favorskii reaction) or Lewis acid catalysts . The reaction typically involves the following steps:
Condensation Reaction: Acetylene reacts with acetone in the presence of a base or Lewis acid catalyst.
Purification: The resulting product is purified through distillation or recrystallization to obtain this compound with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(o-tolyl)but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
2-Methyl-4-(o-tolyl)but-3-yn-2-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor to various terpenes and terpenoids.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol involves its interaction with molecular targets and pathways. The hydroxyl group and the triple bond play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
Similar Compounds
2-Methylbut-3-yn-2-ol: Similar structure but lacks the o-tolyl substituent.
4-Methyl-2-pentyn-1-ol: Another alkynyl alcohol with a different substitution pattern.
Uniqueness
2-Methyl-4-(o-tolyl)but-3-yn-2-ol is unique due to the presence of both a methyl and o-tolyl group, which imparts distinct chemical properties and reactivity compared to other alkynyl alcohols. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
2-methyl-4-(2-methylphenyl)but-3-yn-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-10-6-4-5-7-11(10)8-9-12(2,3)13/h4-7,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFBFIMYVLBIHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C#CC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578753 | |
Record name | 2-Methyl-4-(2-methylphenyl)but-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40888-14-0 | |
Record name | 2-Methyl-4-(2-methylphenyl)but-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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